molecular formula C8H13Br B14660652 7-Bromo-4-methylhepta-1,4-diene CAS No. 40518-57-8

7-Bromo-4-methylhepta-1,4-diene

Cat. No.: B14660652
CAS No.: 40518-57-8
M. Wt: 189.09 g/mol
InChI Key: OCIXYRMEGIVSBE-UHFFFAOYSA-N
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Description

7-Bromo-4-methylhepta-1,4-diene is an organic compound characterized by the presence of a bromine atom and two double bonds within its carbon chain. This compound falls under the category of dienes, which are hydrocarbons containing two carbon-carbon double bonds. The presence of the bromine atom and the specific positioning of the double bonds contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-methylhepta-1,4-diene can be achieved through various methods. One common approach involves the bromination of 4-methylhepta-1,4-diene. This reaction typically employs bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bonds of the diene, resulting in the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can contribute to the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-methylhepta-1,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) in carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) as the solvent.

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products Formed

    Dihalides: Formed through electrophilic addition of halogens.

    Epoxides and Diols: Resulting from oxidation reactions.

    Substituted Alkenes: Produced via nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 7-Bromo-4-methylhepta-1,4-diene involves its reactivity with various chemical species. The presence of the bromine atom and the conjugated diene system allows it to participate in electrophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reacting species. For example, in electrophilic addition reactions, the compound forms a resonance-stabilized carbocation intermediate, which can undergo further transformations to yield the final products .

Comparison with Similar Compounds

Similar Compounds

    4-Methylhepta-1,4-diene: Lacks the bromine atom, resulting in different reactivity and chemical properties.

    7-Chloro-4-methylhepta-1,4-diene:

    1,4-Hexadiene: A simpler diene with a shorter carbon chain and different substitution pattern.

Uniqueness

7-Bromo-4-methylhepta-1,4-diene is unique due to the presence of both the bromine atom and the conjugated diene system. This combination imparts specific reactivity and allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

40518-57-8

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

7-bromo-4-methylhepta-1,4-diene

InChI

InChI=1S/C8H13Br/c1-3-5-8(2)6-4-7-9/h3,6H,1,4-5,7H2,2H3

InChI Key

OCIXYRMEGIVSBE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCBr)CC=C

Origin of Product

United States

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